Trichloro(1,1,1,3,3-pentafluoropropan-2-yl)silane
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Overview
Description
Trichloro(1,1,1,3,3-pentafluoropropan-2-yl)silane is a chemical compound with the molecular formula C3H2Cl3F5Si. It is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(1,1,1,3,3-pentafluoropropan-2-yl)silane typically involves the reaction of 1,1,1,3,3-pentafluoropropan-2-ol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
C3H2F5OH+HSiCl3→C3H2Cl3F5Si+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trichloro(1,1,1,3,3-pentafluoropropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Hydrolysis: Products include silanols and hydrochloric acid.
Reduction: Products include silanes with fewer chlorine atoms.
Scientific Research Applications
Trichloro(1,1,1,3,3-pentafluoropropan-2-yl)silane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Trichloro(1,1,1,3,3-pentafluoropropan-2-yl)silane involves the interaction of its silicon center with various nucleophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. This reactivity is exploited in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Chlorodimethylsilane (HSiCl(CH3)2): Used in the synthesis of organosilicon compounds.
Silicon Tetrachloride (SiCl4): Used in the production of high-purity silicon and as a reagent in organic synthesis.
Uniqueness
Trichloro(1,1,1,3,3-pentafluoropropan-2-yl)silane is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the silicon center makes it a versatile compound for various applications.
Properties
CAS No. |
62281-37-2 |
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Molecular Formula |
C3H2Cl3F5Si |
Molecular Weight |
267.48 g/mol |
IUPAC Name |
trichloro(1,1,1,3,3-pentafluoropropan-2-yl)silane |
InChI |
InChI=1S/C3H2Cl3F5Si/c4-12(5,6)1(2(7)8)3(9,10)11/h1-2H |
InChI Key |
MQBQKYWXCNTIGF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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